Chelidamic acid, technical grade

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a white crystalline powder that is soluble in water and has a molecular weight of 183.12 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chelidamic acid can be synthesized through several methods, including the oxidation of 2,6-diaminopyridine or the hydrolysis of chelidamic acid esters. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Industrial Production Methods: In an industrial setting, chelidamic acid is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of continuous flow reactors and advanced purification techniques to achieve the desired technical grade quality.

Análisis De Reacciones Químicas

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

Chelidamic acid acts as a polydentate ligand, forming coordination polymers with alkaline earth metals:

-

Reaction with Mg(NO₃)₂ : Hydrothermal treatment yields [Mg(HL)(H₂O)₂]ₙ (HL²⁻ = deprotonated chelidamic acid), a 2D MOF. Dehydration at 210°C removes coordinated water, generating a porous structure ([Mg(HL)]ₙ) with enhanced catalytic activity .

-

Reaction with Ca(NO₃)₂ : Forms [Ca(H₂L)₂]ₙ , a 3D framework stabilized by hydrogen bonds. Unlike the Mg-MOF, it lacks catalytic activity due to inaccessible metal centers .

Key Data:

| Property | [Mg(HL)(H₂O)₂]ₙ | [Ca(H₂L)₂]ₙ |

|---|---|---|

| Dimensionality | 2D | 3D |

| Thermal Stability | Up to 100°C | Up to 250°C |

| Catalytic Activity* | Yes (dehydrated) | No |

| *Tested in Claisen-Schmidt reactions . |

Esterification and Functional Group Modification

The carboxylic acid groups undergo typical derivatization reactions:

-

Methyl Ester Formation : Reflux with MeOH/H₂SO₄ yields dimethyl 4-hydroxypyridine-2,6-dicarboxylate .

Chelidamic acid+2CH₃OHH⁺Dimethyl ester+2H₂O -

Amide/Nitrile Synthesis :

Substrate Scope and Yields:

| Aldehyde | Ketone | Product Yield (%) |

|---|---|---|

| p-Nitrobenzaldehyde | Acetophenone | 92 |

| o-Nitrobenzaldehyde | Acetophenone | 78 |

| m-Nitrobenzaldehyde | Acetophenone | 85 |

| Benzaldehyde | Cyclohexanone | 88 |

Mechanistic Insights:

-

The Mg²⁺ Lewis acid sites activate carbonyl groups via polarization.

-

Steric and electronic effects influence yields (e.g., ortho-substituted aldehydes show lower reactivity) .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Chemistry

Chelidamic acid serves as a building block in the synthesis of various heterocyclic compounds. It is utilized as a reagent in organic synthesis, facilitating the formation of complex molecular structures. Its ability to undergo oxidation and substitution reactions makes it valuable for creating derivatives that can be further explored for their chemical properties.

Biology

Research has shown that chelidamic acid derivatives exhibit significant biological activities , including:

- Antimicrobial properties : Studies indicate that certain derivatives can disrupt bacterial cell wall synthesis.

- Anticancer potential : Chelidamic acid has been investigated for its ability to target cancer cells through mechanisms such as oxidative stress modulation .

Medicine

In the medical field, chelidamic acid is being explored for its potential in drug development. Notably, derivatives of chelidamic acid are being evaluated as potential therapeutics for Alzheimer's Disease . These compounds have demonstrated antioxidant properties and the ability to disrupt amyloid plaques associated with the disease . The development of new systems based on chelidamic acid aims to enhance therapeutic efficacy through structural modifications.

Industrial Applications

Chelidamic acid is also used in industrial applications for:

- The production of dyes and pigments .

- Serving as a chemical intermediate in various manufacturing processes.

Table 1: Summary of Chelidamic Acid Derivatives and Their Biological Activities

Case Study 1: Therapeutic Applications for Alzheimer’s Disease

A study conducted by the Green Research Group investigated N-heterocyclic amines derived from chelidamic acid as potential treatments for Alzheimer's Disease. The research focused on the molecular features associated with oxidative stress and plaque formation. Results indicated that these derivatives could effectively break apart amyloid plaques and exhibit antioxidant activity, suggesting their potential as therapeutic agents .

Case Study 2: Energy Storage Applications

Recent research has explored the use of chelidamic acid as an organic anode material in energy storage systems. The study demonstrated that chelidamic acid forms polymeric structures with metal ions, enhancing capacitance and performance in redox flow batteries. This application highlights its utility beyond traditional chemical synthesis into the realm of energy technology .

Mecanismo De Acción

The mechanism by which chelidamic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of microorganisms or cancer cells.

Comparación Con Compuestos Similares

Isonicotinic acid

Nicotinic acid

Picolinic acid

Propiedades

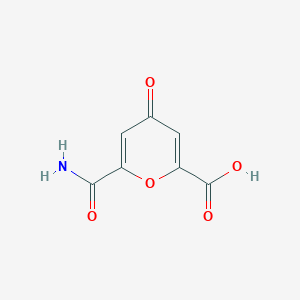

IUPAC Name |

6-carbamoyl-4-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c8-6(10)4-1-3(9)2-5(13-4)7(11)12/h1-2H,(H2,8,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIMIBALRYTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.